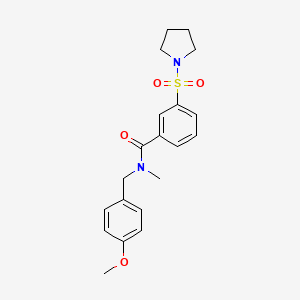![molecular formula C22H20ClNO2S B4883397 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide](/img/structure/B4883397.png)
4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide, also known as CTMEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide exerts its effects by inhibiting the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in cancer cells, making it a promising target for cancer treatment. This compound binds to the ATP-binding site of CK2, preventing its activity and leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not cause significant side effects. In addition to its anticancer and anti-Alzheimer's effects, this compound has also been shown to have anti-inflammatory and antioxidant effects. This compound has been shown to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide is its low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is its low solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another area of research is the optimization of this compound for use as a therapeutic agent, including the development of more soluble derivatives. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide involves the reaction of 4-chlorobenzyl chloride with 2-ethoxyaniline to form 4-(2-ethoxyphenyl)benzyl chloride. This intermediate is then reacted with potassium thioacetate to produce 4-(2-ethoxyphenyl)thioacetylbenzyl chloride. Finally, the reaction of this intermediate with 4-chlorobenzamide in the presence of potassium carbonate yields this compound.
Wissenschaftliche Forschungsanwendungen
4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use in cancer treatment. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease.
Eigenschaften
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N-(2-ethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO2S/c1-2-26-21-6-4-3-5-20(21)24-22(25)17-9-7-16(8-10-17)15-27-19-13-11-18(23)12-14-19/h3-14H,2,15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCDSQIQNHQYOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-3-pyridinylbenzamide](/img/structure/B4883327.png)
![1-({4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}sulfonyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4883334.png)
![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B4883342.png)
![ethyl 4-[N-(3-bromophenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4883350.png)


![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4883377.png)
![1-acetyl-17-(3-bromo-4-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4883394.png)

![1-(4-butoxyphenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4883405.png)

![1-cyclohexyl-2-(1-methyl-4-piperidinyl)octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B4883414.png)
![N-[2-(dimethylamino)ethyl]-4-methyl-N-[(3-methyl-2-thienyl)methyl]-1,3-oxazole-5-carboxamide trifluoroacetate](/img/structure/B4883417.png)